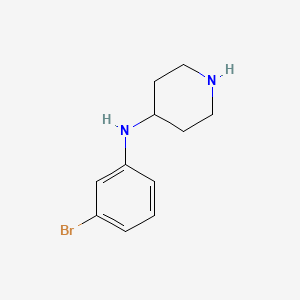

N-(3-bromophenyl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-(3-bromophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPNXWKPCQEGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H17BrN2

- Molecular Weight : 255.18 g/mol

- Structure : The compound consists of a piperidine ring substituted with a bromophenyl group at the nitrogen atom and an amine group at the 4-position.

The biological activity of this compound is inferred from its structural similarities to other compounds known to interact with various biological targets:

- Receptor Binding : Similar compounds, notably indole derivatives, exhibit high affinity for multiple receptors. It is hypothesized that this compound may interact with similar targets, potentially influencing neurotransmitter systems and other biochemical pathways .

- Enzyme Modulation : The compound has been studied for its effects on enzyme interactions, which are critical in several metabolic pathways. Its structural components enhance binding affinity, suggesting applications in pharmacology.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. It has been investigated for its potential efficacy against various pathogens, including Mycobacterium tuberculosis (Mtb). In vitro studies have shown that modifications to the piperidine scaffold can impact antibacterial activity significantly .

Anticancer Potential

The compound's structural characteristics make it a candidate for anticancer research. Studies on related piperidine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Inhibition of Mycobacterium tuberculosis :

-

Structure–Activity Relationship (SAR) :

- Research into the SAR of piperidine derivatives has revealed that specific substitutions can enhance biological activity. For example, modifications at the 4-position of the piperidine ring can lead to increased potency against bacterial strains while maintaining favorable pharmacokinetic properties .

- Potential in Hepatitis C Treatment :

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Agents

N-(3-bromophenyl)piperidin-4-amine is a key building block in the synthesis of poly(adenosine diphosphate ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. Notably, it is involved in the development of drugs like Nilaparib , an FDA-approved medication for ovarian cancer treatment. The compound enhances the efficacy of these inhibitors by improving their binding affinity to target proteins involved in DNA repair mechanisms, thus leading to increased cytotoxicity against cancer cells .

1.2 Hepatitis C Virus (HCV) Inhibitors

Research indicates that derivatives of piperidine, including this compound, can act as potent inhibitors of HCV replication. A high-throughput screening identified several small molecules based on the 4-aminopiperidine scaffold that demonstrated significant antiviral activity against HCV, suggesting potential therapeutic applications in treating viral infections .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as an important intermediate in various synthetic pathways for creating complex organic molecules. Its utility in organic synthesis includes:

- Synthesis of Piperidine Derivatives : The compound can be utilized to create a range of piperidine derivatives through various chemical reactions such as Grignard reactions and reductive aminations .

- Development of Novel Therapeutics : It acts as a precursor for synthesizing novel compounds with potential applications in treating diseases like Alzheimer's and other neurodegenerative disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Case Studies and Research Findings

3.1 Case Study on Anticancer Activity

A study highlighted the synthesis of a series of piperidine-based compounds that exhibited enhanced anticancer properties through three-component reactions involving this compound as a scaffold. These compounds showed improved cytotoxicity compared to traditional chemotherapeutic agents, indicating their potential as effective anticancer drugs .

3.2 Optimization for HCV Treatment

In another research initiative, optimization of a 4-aminopiperidine scaffold led to the identification of compounds with reduced toxicity and enhanced potency against HCV. The inclusion of this compound in these studies facilitated the development of new antiviral agents targeting different stages of the HCV life cycle .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Halogen-Substituted Piperidin-4-amine Derivatives

Halogen substituents significantly alter physicochemical and pharmacological properties. Key comparisons include:

Key Observations :

- Electronic Effects : The bromine atom in the target compound exhibits stronger electron-withdrawing effects compared to fluorine, enhancing electrophilic substitution reactivity .

- Steric Hindrance : Bulkier substituents (e.g., dichloro) reduce synthetic yields due to steric clashes during coupling reactions, as seen in N-(3,4-dichlorophenyl)piperidin-4-amine (61% yield) .

- Solubility : Fluorine substituents improve solubility in polar solvents, whereas bromine derivatives often require salt formation (e.g., dihydrochloride) for aqueous compatibility .

Aryl-Substituted Piperidin-4-amine Derivatives

Variations in the aryl group modulate biological activity and synthetic accessibility:

Key Observations :

- Biological Activity : Methoxy and benzyl groups enhance blood-brain barrier penetration, as seen in CNS-active derivatives .

- Synthetic Complexity : Biphenyl derivatives (e.g., N-(3-bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine) require multi-step coupling, reducing yields compared to simpler aryl analogs .

Physicochemical Properties

Preparation Methods

N-Arylation of 4-aminopiperidine

One common approach involves starting from 4-aminopiperidine or its protected derivatives, followed by N-arylation with 3-bromophenyl halides or equivalents.

- Starting Material: 4-aminopiperidine or its N-protected form (e.g., Boc-protected).

- Arylation Reagents: 3-bromophenyl bromide or chloride, often activated as Grignard reagents or via palladium-catalyzed Buchwald-Hartwig amination.

- Conditions: Palladium catalysts (Pd(OAc)2, Pd2(dba)3) with ligands such as BINAP or Xantphos, base (NaOtBu, K3PO4), and solvents like toluene or dioxane under inert atmosphere.

- Outcome: Formation of this compound after deprotection if needed.

This method benefits from mild conditions and high selectivity, with the possibility to control stereochemistry if chiral starting materials are used.

Functionalization of N-(3-bromophenyl)piperidine Intermediates

Another approach involves synthesizing N-(3-bromophenyl)piperidine first, then introducing the amino group at the 4-position by:

Stepwise Functional Group Transformations:

- Starting from N-(3-bromophenyl)piperidone (3-piperidone derivative).

- Reduction or amination at the 4-position.

- Use of protecting groups to facilitate selective reactions.

-

- Grignard addition of 3-bromophenylmagnesium bromide to N-protected 3-piperidone, forming 3-hydroxy-3-(3-bromophenyl)piperidine intermediates.

- Elimination of hydroxyl groups to form unsaturated intermediates.

- Catalytic hydrogenation to reduce double bonds and remove protecting groups.

- Amination at the 4-position via nucleophilic substitution or reductive amination.

This multi-step route is well-documented in patent WO2019165981A1 and related literature, which details the use of N-protected 3-piperidone and phenylmagnesium bromide reagents to build the core structure, followed by transformations to yield the desired amine derivative.

Detailed Synthetic Procedure Example (Based on Patent WO2019165981A1)

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Grignard Reaction | N-protected 3-piperidone + 3-bromophenylmagnesium bromide in THF, 0-5 °C, N2 atmosphere | 3-hydroxy-3-(3-bromophenyl)piperidine |

| 2 | Elimination | Alcoholic hydroxyl elimination using silane reagents or acid catalysis | Unsaturated piperidine intermediate |

| 3 | Catalytic Hydrogenation | Transition metal catalyst (Pd/C or Raney Ni), H2 atmosphere | N-protected saturated piperidine |

| 4 | Deprotection | Acidic or basic conditions to remove protecting groups (e.g., BOC removal with HCl) | N-(3-bromophenyl)piperidine |

| 5 | Amination | Introduction of amino group at 4-position via nucleophilic substitution or reductive amination | This compound (target) |

This sequence allows for high yields and purity, with the possibility of chiral resolution if optical isomers are required.

Alternative Methods and Considerations

Use of 3-aminopiperidine Optical Isomers

The preparation of 3-aminopiperidine and its optical isomers is a related area that informs the synthesis of this compound. A patented method (CN103373953A) describes:

- Reaction of protected piperidine derivatives with amines.

- Removal of amino protecting groups under metal catalysis.

- Achieving high optical purity and yields under mild conditions.

This method emphasizes the use of low-cost starting materials, moderate reaction conditions, and minimal by-products, which are advantageous for industrial scale-up.

Protection and Deprotection Strategies

Protecting groups such as BOC (tert-butyloxycarbonyl), Cbz (carbobenzyloxy), acetyl, or benzoyl are commonly used to protect amines during multi-step synthesis, facilitating selective reactions and preventing side reactions. Their removal is typically achieved under acidic or hydrogenolytic conditions.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard + Elimination + Hydrogenation (WO2019165981A1) | N-protected 3-piperidone + 3-bromophenylmagnesium bromide | Grignard addition, elimination, catalytic hydrogenation, deprotection | High yield, scalable, stereocontrol possible | Multi-step, requires handling of Grignard reagents |

| N-Arylation of 4-aminopiperidine | 4-aminopiperidine + 3-bromophenyl halide | Palladium-catalyzed amination | Mild conditions, selective | Requires expensive catalysts, ligand optimization |

| Amination of N-(3-bromophenyl)piperidine | N-(3-bromophenyl)piperidine derivatives | Nucleophilic substitution or reductive amination | Direct functionalization | May require protection steps, moderate yields |

| Optical isomer preparation (CN103373953A) | Protected piperidine derivatives | Amination, deprotection | High optical purity, mild conditions | Focused on optical isomers, may need chiral resolution |

Research Findings and Industrial Relevance

- The Grignard-based method combined with elimination and hydrogenation steps provides a robust route to this compound with good control over stereochemistry and purity.

- The use of palladium-catalyzed N-arylation reactions offers a versatile alternative, especially for late-stage functionalization, although catalyst cost and ligand selection can affect scalability.

- Protection/deprotection strategies are critical to ensure selectivity and to avoid side reactions, especially when multiple functional groups are present.

- The preparation of optical isomers of 3-aminopiperidine and their derivatives is well-established, providing routes to chiral this compound when needed.

- Industrial production favors methods with fewer hazardous reagents, mild conditions, and high yields, making the Grignard-hydrogenation route and palladium-catalyzed amination the most practical.

Q & A

Basic Synthesis and Optimization

Q: What are the key considerations for optimizing the synthesis of N-(3-bromophenyl)piperidin-4-amine to achieve high purity and yield? A: Synthesis optimization requires careful control of reaction parameters:

- Catalysts : Use organocatalysts to avoid metal contamination and enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature : Stepwise heating (e.g., 60–80°C for coupling, 100–120°C for cyclization) minimizes side reactions .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity .

Table 1 : Example Reaction Parameters

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Coupling | DIPEA | DMF | 80 | 65-75 |

| Cyclization | None | Toluene | 110 | 85-90 |

Advanced: Troubleshooting Low Yields in Multi-Step Synthesis

Q: How can researchers address low yields during the final cyclization step of this compound synthesis? A: Common issues and solutions:

- Intermediate stability : Protect amine groups with Boc to prevent degradation .

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Byproduct formation : Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates .

Basic Characterization Techniques

Q: What analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques include:

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and piperidine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 295.04) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30) .

Advanced: Resolving Data Contradictions in Biological Activity

Q: How should researchers reconcile conflicting reports on the biological activity of this compound? A: Methodological steps:

Assay standardization : Compare IC₅₀ values under consistent conditions (pH 7.4, 37°C) .

Target specificity : Use knockout cell lines to confirm receptor binding (e.g., serotonin 5-HT₂A) .

Meta-analysis : Cross-reference datasets from peer-reviewed studies to identify confounding variables (e.g., solvent DMSO vs. saline) .

Basic Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Recommended assays:

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) .

- Receptor binding : Radioligand displacement (e.g., [³H]spiperidone for dopamine D₂ receptors) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: Structure-Activity Relationship (SAR) Analysis

Q: How can the 3-bromo substituent on the phenyl ring influence the pharmacological profile of this compound? A: SAR insights:

- Electron-withdrawing effect : Bromine enhances binding to hydrophobic pockets in enzymes (e.g., CYP450) .

- Steric effects : Larger halogens (Br vs. Cl) may reduce off-target interactions .

- Comparative data : Analogues with 4-bromo substitution show 30% lower potency, suggesting positional sensitivity .

Stability and Storage

Q: What storage conditions are recommended to maintain the stability of this compound? A: Best practices:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Light protection : Amber vials to avoid photodegradation of the bromophenyl group .

- Moisture control : Use desiccants (silica gel) in storage environments .

Advanced Computational Modeling

Q: How can QM/MM simulations guide the design of this compound derivatives? A: Computational strategies:

- Docking studies : Use AutoDock Vina to predict binding poses in GPCRs .

- QM/MM : Optimize transition states for bromine-mediated π-π stacking interactions .

- ADMET prediction : SwissADME to screen for blood-brain barrier permeability .

Data Reproducibility

Q: What steps ensure reproducibility in synthesizing and testing this compound? A: Key protocols:

- Detailed SOPs : Document reaction times (±5 mins) and solvent batches .

- Reference standards : Use commercially available piperidine derivatives for calibration .

- Blinded experiments : Independent replication by separate lab teams .

Advanced: Mechanistic Studies

Q: How can isotope labeling elucidate the metabolic pathway of this compound? A: Experimental design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.